4-propylphenyl phenylcarbamate
Description
Overview of Carbamate (B1207046) Chemistry and its Research Significance
Carbamates are a class of organic compounds that are formally derived from carbamic acid. wikipedia.org The carbamate functional group, characterized by a -NHCOO- linkage, is a key structural motif found in a wide range of biologically active molecules and synthetic materials.
The scientific journey of carbamates began in the 19th century. A pivotal moment was the isolation of physostigmine (B191203), a naturally occurring methyl carbamate ester, from the Calabar bean (Physostigma venenosum) in 1864. nih.gov Initially, physostigmine found application in treating conditions like glaucoma and high eye pressure. nih.gov The versatility of carbamates became further apparent with the commercial introduction of carbaryl (B1668338) as a synthetic insecticide in 1958. wikipedia.org A major leap in the application of carbamate chemistry was the development of polyurethanes, which are polymers containing repeating carbamate units in their backbone. wikipedia.orgnih.gov This discovery opened the door to a vast range of materials with diverse applications, including foams, elastomers, and coatings. nih.gov
Phenylcarbamates are a specific subclass of carbamates where the carbamate group is attached to a phenyl ring via an ester linkage. drugbank.com Their general structure can be described as an ester of carbamic acid or N-substituted carbamic acids. drugbank.com Structurally, they are considered hybrids of an amide and an ester, a feature that confers significant chemical stability due to resonance between the nitrogen lone pair and the carbonyl group. nih.gov
The classification of phenylcarbamates can be based on the nature of the substituents on both the nitrogen atom and the phenyl ring. These substitutions play a crucial role in modulating the molecule's physical and chemical properties. The core phenylcarbamate structure possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to participate in specific intermolecular interactions, which is a key aspect of its role in medicinal chemistry. nih.gov
Table 1: General Properties of Phenylcarbamate Structures
| Property | Description |
|---|---|
| Core Functional Group | Carbamate (-NHCOO-) linked to a phenyl ring |
| General Formula | C₆H₅OC(O)NHR (for N-substituted) or C₆H₅OC(O)NH₂ (unsubstituted) |
| Key Structural Feature | Planar amide-like group with potential for hydrogen bonding |
| Solubility | Generally soluble in organic solvents; water solubility varies with substitution. Phenyl carbamate itself is soluble in water. fishersci.ca |
| Physical State | Typically crystalline solids at room temperature. wikipedia.org |
Positioning of 4-Propylphenyl Phenylcarbamate within Contemporary Organic Chemistry Research
The term "molecular scaffold" is frequently used in medicinal chemistry to describe the core structure of a molecule. nih.gov Phenylcarbamate scaffolds are of particular interest for several reasons. Their structural rigidity and defined orientation of substituents make them excellent candidates for designing molecules that can fit into the active sites of enzymes or receptors. nih.gov The ability of the carbamate group to act as a bioisostere for the peptide bond has been a significant driver of research, allowing for the development of peptidomimetics with improved stability and cell permeability. nih.gov
The investigation into specifically substituted phenylcarbamates, such as those with an alkyl group like the propyl group in this compound, is driven by the desire to fine-tune the lipophilicity and steric bulk of the molecule. These modifications can have a profound impact on a compound's biological activity and pharmacokinetic properties. Furthermore, the development of novel synthetic methodologies for creating diverse libraries of such scaffolds is a continuous effort in organic chemistry, aiming for more efficient and environmentally benign processes. researchgate.net The functional group tolerance of these scaffolds also makes them suitable for bioconjugation and other applications in medicinal chemistry. acs.org
Foundational research on phenylcarbamates has laid the groundwork for their current applications. Early synthetic methods often involved the use of phosgene (B1210022) or isocyanates, which are hazardous reagents. nih.gov Consequently, a significant body of research has been dedicated to developing alternative, safer synthetic routes. organic-chemistry.org Modern approaches include palladium-catalyzed cross-coupling reactions and the use of greener carbonyl sources like carbon dioxide or urea (B33335). nih.gov
Structural studies, particularly X-ray crystallography, have been instrumental in elucidating the three-dimensional arrangements of phenylcarbamate derivatives in the solid state. This has provided valuable insights into their hydrogen-bonding networks and other non-covalent interactions that govern their self-assembly and crystal packing.
Recent research has also delved into the chemoselective reactivity of the phenylcarbamate group. For instance, studies have shown that phenylcarbamates derived from primary amines can react differently from those derived from secondary amines, allowing for their use as versatile synthons in the construction of more complex molecules like ureas. acs.orgnih.gov
Table 2: Examples of Carbamate-Containing Compounds in Research and Application
| Compound Name | Area of Significance |
|---|---|
| Felbamate | An anticonvulsant used in the treatment of epilepsy. drugbank.com |
| Methocarbamol | A central nervous system depressant used as a muscle relaxant. drugbank.com |
| Rivastigmine | A cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. drugbank.com |
| Carbaryl | One of the first commercially successful carbamate insecticides. wikipedia.org |
| Boc Anhydride (Di-tert-butyl dicarbonate) | A reagent widely used for the introduction of the Boc protecting group onto amines in organic synthesis. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-propylphenyl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-6-13-9-11-15(12-10-13)19-16(18)17-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABFWZURSLZMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of 4 Propylphenyl Phenylcarbamate
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques provide a detailed view of the molecular structure of 4-propylphenyl phenylcarbamate by probing the interactions of its atoms and bonds with electromagnetic radiation. Each method offers unique insights into the compound's connectivity, functional groups, and dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
In a typical ¹H NMR spectrum, distinct signals would correspond to the different sets of protons in the molecule. For instance, the protons of the propyl group would appear as a triplet for the methyl (CH₃) group and two multiplets for the methylene (B1212753) (CH₂CH₂) groups, likely in the upfield region of the spectrum. The aromatic protons on the 4-propylphenyl ring and the phenyl ring would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The N-H proton of the carbamate (B1207046) linkage would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and temperature, indicating its involvement in hydrogen bonding.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the three carbons of the propyl group, the carbons of the two aromatic rings, and the carbonyl carbon of the carbamate group, which would be expected to resonate at a significantly downfield chemical shift.
Temperature-dependent NMR studies could reveal information about the conformational dynamics of the molecule, such as restricted rotation around the N-C(O) bond of the carbamate group, which can give rise to different rotamers. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propyl CH₃ | ~0.9 | ~14 |
| Propyl CH₂ | ~1.6 | ~24 |
| Propyl CH₂ (benzylic) | ~2.6 | ~38 |
| Aromatic C-H (propylphenyl) | 7.1 - 7.3 | 128 - 140 |
| Aromatic C-H (phenyl) | 7.0 - 7.4 | 120 - 140 |
| N-H | Variable (broad) | - |
| C=O (carbamate) | - | ~153 |
Note: The chemical shift values are estimates based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present in this compound.
The IR spectrum would be expected to show a strong absorption band for the N-H stretching vibration, typically in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbamate group would give rise to a very intense absorption band between 1680 and 1730 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and aromatic C-H and C=C stretching vibrations.
Raman spectroscopy, which relies on inelastic scattering of light, would also reveal information about the vibrational modes. Aromatic ring vibrations are often strong in Raman spectra. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. While specific data is not available, analysis of related compounds like phenyl carbamates shows characteristic bands that would be anticipated here. nih.gov
Table 2: Expected Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (strong, broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 (medium) | Strong |
| C=O Stretch (carbamate) | 1680 - 1730 (very strong) | Medium |
| Aromatic C=C Stretch | 1450 - 1600 (medium-strong) | Strong |
| C-N Stretch | 1200 - 1350 (medium) | Medium |
| C-O Stretch | 1000 - 1300 (strong) | Medium |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺), whose mass would confirm the molecular formula.
The fragmentation pattern provides valuable structural information. The molecular ion could undergo fragmentation at various points, with the stability of the resulting fragments dictating the observed peaks. Common fragmentation pathways for carbamates include cleavage of the C-O and N-C bonds of the carbamate linkage. For this compound, one would expect to see fragments corresponding to the loss of the phenoxy group or the 4-propylphenylamino group. Fragmentation of the propyl chain is also possible.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Plausible m/z |
| Molecular Ion | [C₁₆H₁₇NO₂]⁺ | 255 |
| Loss of phenoxy radical | [C₁₀H₁₂N]⁺ | 146 |
| Loss of phenyl isocyanate | [C₁₀H₁₄O]⁺ | 150 |
| Phenyl isocyanate cation | [C₇H₅NO]⁺ | 119 |
| Tropylium-like ion from propylphenyl | [C₉H₁₁]⁺ | 119 |
| Phenyl cation | [C₆H₅]⁺ | 77 |
Note: The m/z values are based on the most common isotopes.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the solid state.
Crystal Packing and Lattice Dynamics
The crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. The arrangement of molecules in the crystal is governed by the drive to achieve the most stable, lowest energy packing, influenced by intermolecular forces.
Hydrogen Bonding Networks and π-π Stacking Interactions
Furthermore, the presence of two aromatic rings (the phenyl and the 4-propylphenyl groups) suggests the possibility of π-π stacking interactions. These non-covalent interactions, where the electron-rich π systems of adjacent aromatic rings align, would also contribute to the stability of the crystal packing. The crystallographic data would provide the distances and geometries of these interactions, offering insight into their strength and nature.
Although specific crystallographic data for this compound is not publicly available, studies on similar phenylcarbamate derivatives have revealed the prevalence of such hydrogen bonding and π-π stacking motifs in their crystal structures.
Computational Approaches to Conformational Preferences and Energy Landscapes
The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. Computational chemistry provides powerful tools to explore its potential energy surface, identify stable conformers, and understand the dynamic interplay of its structural features. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), a detailed picture of the molecule's conformational preferences and energy landscapes can be constructed.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground state geometry, optimizing molecular structures, and calculating various thermodynamic properties. While specific DFT studies on this compound are not prevalent in the literature, extensive research on analogous compounds like methyl phenylcarbamate and other carbamate derivatives allows for a well-grounded extrapolation of its expected behavior. researchgate.netmdpi.comnih.govmdpi.com
Key to the conformational analysis of phenylcarbamates is the rotational barrier around the C-N bond, leading to syn and anti conformations. acs.org DFT calculations can quantify the energy difference between these conformers. For the broader class of carbamates, the trans (or anti) conformation of the O=C-N-H linkage is generally found to be more stable than the cis (or syn) conformation. nih.gov The presence of the 4-propylphenyl group is expected to introduce further conformational possibilities due to the rotation around the C-O and C-C bonds of the propyl chain.
A systematic conformational search followed by DFT optimization can identify several low-energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.
Table 1: Predicted Ground State Geometrical Parameters for the Carbamate Linkage in a Phenylcarbamate Analogue (based on DFT calculations)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.22 | O=C-N | 125.0 |
| C-N | 1.36 | C-N-H | 118.0 |
| C-O | 1.35 | C-O-C(phenyl) | 117.0 |
| N-H | 1.01 | O=C-N-H | ~180 (anti) |
Note: These values are representative and are based on DFT calculations performed on analogous phenylcarbamate structures. The exact values for this compound may vary.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT provides a static picture of the ground state geometries, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the transitions between them. nih.govresearchgate.net
In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic experimental conditions. The interactions between atoms are described by a force field, such as CHARMm or OPLS-2005, which are collections of parameters that define the potential energy of the system. nih.govnih.gov The simulation would then be run for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
Analysis of the MD trajectory can reveal:
Dominant conformations: By clustering the snapshots from the simulation, the most frequently occurring conformations can be identified.
Conformational transitions: The simulation can show the pathways and timescales of transitions between different stable and metastable states.
Flexibility of different molecular regions: MD can quantify the flexibility of the propyl chain, the phenyl rings, and the carbamate linker by analyzing atomic fluctuations.
For this compound, MD simulations would likely show significant flexibility in the propyl group, with rotations around its C-C bonds leading to a variety of extended and folded conformations. The phenyl rings would also exhibit rotational freedom, while the carbamate core is expected to be more rigid, primarily existing in the stable anti conformation. nih.gov
Table 2: Representative Torsional Angles and Their Fluctuation from a Hypothetical MD Simulation of this compound
| Torsional Angle | Description | Average Angle (°) | Standard Deviation (°) |
| ω (O=C-N-C) | Carbamate bond | 178.5 | 10.2 |
| φ (C-O-C-C) | Phenyl ether linkage | 120.3 | 25.5 |
| χ1 (C-C-C-H) | Propyl chain rotation | 65.8 | 45.1 |
| χ2 (C-C-C-H) | Propyl chain rotation | 175.1 | 50.3 |
Note: This table is illustrative and represents expected trends in flexibility based on MD simulations of similar molecules. nih.govresearchgate.netnih.gov
Quantum Chemical Descriptors and Topological Analysis
Beyond geometry and dynamics, computational methods can provide insights into the electronic properties and reactivity of this compound through the calculation of quantum chemical descriptors. These descriptors are derived from the electronic wavefunction or density and can be correlated with various chemical and biological activities. jmaterenvironsci.comtandfonline.com
Commonly calculated descriptors include:
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen and the regions around the phenyl rings are expected to be electron-rich, while the N-H proton would be electron-poor.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, providing a more quantitative picture of the charge distribution.
Topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of chemical bonds within the molecule. By analyzing the properties of the electron density at bond critical points, one can distinguish between covalent and ionic interactions and quantify bond strengths.
Table 3: Illustrative Quantum Chemical Descriptors for a Phenylcarbamate Analogue
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.5 eV | Related to ionization potential and electron-donating ability |
| LUMO Energy | -0.8 eV | Related to electron affinity and electron-accepting ability nih.gov |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |
Note: These values are representative and are based on calculations for analogous phenylcarbamate structures. The specific values for this compound will be influenced by the propyl substituent.
Reactivity and Reaction Mechanisms of 4 Propylphenyl Phenylcarbamate
Hydrolytic Stability and Degradation Pathways
The hydrolysis of aryl N-phenylcarbamates, including 4-propylphenyl phenylcarbamate, is a critical aspect of their chemical behavior, particularly in aqueous environments. The rate and mechanism of this degradation are highly dependent on the pH of the medium and the presence of enzymes.
The hydrolytic breakdown of phenylcarbamates is subject to both acid- and base-catalyzed pathways. However, the base-catalyzed hydrolysis is generally more significant and has been studied more extensively. Under alkaline conditions, the hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgresearchgate.net This mechanism involves a pre-equilibrium deprotonation of the carbamate (B1207046) nitrogen to form an anion, which then undergoes a rate-limiting elimination to yield phenyl isocyanate and a phenolate (B1203915) anion. The highly reactive phenyl isocyanate is subsequently rapidly hydrolyzed to aniline (B41778) and carbon dioxide.
The rate of this reaction is sensitive to the electronic nature of the substituent on the phenoxy leaving group. Electron-withdrawing groups enhance the rate of hydrolysis by stabilizing the developing negative charge on the phenolate leaving group. Conversely, electron-donating groups, such as the propyl group in this compound, are expected to decrease the rate of hydrolysis compared to unsubstituted phenyl phenylcarbamate.
Table 1: Experimentally determined rate constants for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates at 25 °C. researchgate.net
| Substituent (on Phenyl Ester) | k (s⁻¹) | log k |
| 3-CH₃, 4-NO₂ | 2.47 x 10⁻³ | 5.39 |
| 3-CH₃ | 3.71 x 10⁻³ | 1.57 |
| 3-CHO | - | 3.22 |
| 3-Cl | - | 3.26 |
| 3-COOCH₃ | - | 3.10 |
| 3-N(CH₃)₂ | 5.02 x 10⁻³ | 1.70 |
| 3-NO₂ | - | 4.12 |
| 4-C(CH₃)₃ | 7.60 x 10⁻³ | 1.66 |
| 4-CH₃ | - | 1.56 |
| 4-CHO | - | 4.82 |
| 4-Cl | - | 2.49 |
| 4-CN | - | 4.68 |
| 4-COCH₃ | - | 4.63 |
| 4-NO₂ | - | 5.43 |
| 4-OCH₃ | - | 1.40 |
Note: The data presented is for substituted phenyl N-phenylcarbamates. The propyl group at the 4-position of the phenyl ester in this compound is an electron-donating group, and its effect is expected to be similar to that of other alkyl substituents like methyl or tert-butyl.
In biological systems, the degradation of carbamates can be accelerated by enzymatic activity. Carboxylesterases and proteases are two main classes of enzymes known to hydrolyze carbamate linkages. researchgate.net The chemical process of enzymatic degradation involves the hydrolysis of the ester bond within the carbamate moiety.
Thermal Decomposition and Pyrolysis Pathways
The thermal stability of carbamates is a critical consideration, especially at elevated temperatures. The pyrolysis of this compound is expected to follow pathways observed for other N-arylcarbamates, leading to the cleavage of the carbamate bond.
The thermal decomposition of N-phenylcarbamates can proceed through different mechanisms depending on the structure of the alcohol moiety. For carbamates derived from tertiary alcohols, the decomposition often occurs via a concerted, six-membered cyclic transition state, leading to an amine, carbon dioxide, and an alkene. cdnsciencepub.com For aryl N-phenylcarbamates, the primary thermal decomposition pathway is the cleavage of the carbamate bond to produce an isocyanate and an alcohol (or phenol). researchgate.net
Studies on the pyrolysis of ethyl N-methyl-N-phenylcarbamate have shown that the reaction is first-order and unimolecular. The temperature dependence of the rate constant for this reaction is described by the Arrhenius equation. researchgate.net While specific data for this compound is unavailable, the kinetic parameters for a related compound provide insight into the energy requirements of this process.
Table 2: Kinetic Parameters for the Thermal Decomposition of Ethyl N-Methyl-N-phenylcarbamate. researchgate.net
| Parameter | Value |
| Activation Energy (Ea) | 45.38 kcal/mol |
| Pre-exponential Factor (A) | 10¹²·⁴⁴ s⁻¹ |
| Temperature Range | 329-380 °C |
Note: This data is for a related N-phenylcarbamate and serves as an estimate for the thermal decomposition behavior of this compound.
Thermodynamically, the pyrolysis of carbamates is an endothermic process, requiring energy input to break the C-O and C-N bonds. The entropy of activation is often positive, reflecting the increase in disorder as one molecule breaks into two or more smaller molecules.
The primary products of the thermal decomposition of aryl N-phenylcarbamates are phenyl isocyanate and the corresponding phenol (B47542). In the case of this compound, pyrolysis would yield phenyl isocyanate and 4-propylphenol (B1200801).
The proposed mechanism involves the cleavage of the ester C-O bond, which can occur through a concerted process or a stepwise process involving ionic or radical intermediates, depending on the reaction conditions. At high temperatures in the gas phase, a unimolecular elimination reaction is likely.
A secondary reaction pathway that can occur is the decomposition to an amine, carbon dioxide, and an alkene, if an appropriate beta-hydrogen is available on the alcohol portion. However, for an aryl carbamate like this compound, this pathway is not possible. Instead, at higher temperatures, further decomposition of the initial products can occur. Phenyl isocyanate can trimerize to form triphenyl isocyanurate or react with any aniline present to form diphenylurea.
Electrophilic and Nucleophilic Reactions of the Carbamate Moiety
The carbamate group in this compound possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of reactions.
The nitrogen atom of the carbamate has a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. However, under strongly basic conditions, the nitrogen can be deprotonated to form a highly nucleophilic anion. This anion is a key intermediate in the E1cB hydrolysis mechanism.
The carbonyl carbon of the carbamate is electrophilic and is susceptible to attack by nucleophiles. This is the basis for the hydrolytic and enzymatic degradation pathways discussed earlier. Strong nucleophiles can attack the carbonyl carbon, leading to acyl substitution. For example, reaction with a strong nucleophile like an organolithium reagent could potentially lead to cleavage of the carbamate.
The aromatic rings of this compound can undergo electrophilic aromatic substitution. The phenyl ring attached to the nitrogen is activated towards electrophilic substitution by the electron-donating effect of the nitrogen atom, although this is somewhat attenuated by the carbonyl group. The 4-propylphenyl ring is activated by the electron-donating propyl group, directing incoming electrophiles to the ortho positions relative to the propyl group.
Reactivity towards Nucleophiles at the Carbonyl Center
The carbonyl carbon of the carbamate group is an electrophilic center and reacts with various nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism. For secondary carbamates like this compound, which possess an N-H proton, the reaction mechanism can be influenced by the reaction conditions, particularly the pH.
Under neutral or acidic conditions, the reaction generally follows a bimolecular acyl substitution (BAc2) pathway. This involves the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group, the 4-propylphenoxide anion, is eliminated, regenerating the carbonyl double bond. scielo.br
In the presence of a strong base, an alternative mechanism, unimolecular elimination from the conjugate base (E1cB), becomes possible. This pathway involves the deprotonation of the carbamate nitrogen to form an anionic conjugate base. This intermediate can then eliminate the 4-propylphenoxide leaving group to form phenyl isocyanate, which is rapidly trapped by the nucleophile present in the medium. rsc.orgclemson.edu
The aminolysis of aryl N-phenylcarbamates, in particular, has been shown to proceed via a stepwise BAc2 mechanism, underscoring the formation of a distinct tetrahedral intermediate rather than a concerted process. nih.gov Common nucleophilic reactions at the carbonyl center are summarized in the table below.
| Nucleophile | Product(s) | Reaction Type |
|---|---|---|
| Hydroxide (OH⁻) | Phenylcarbamic acid + 4-Propylphenol | Alkaline Hydrolysis |
| Amine (R-NH₂) | Substituted Urea (B33335) + 4-Propylphenol | Aminolysis |
| Alkoxide (RO⁻) | Alkyl Phenylcarbamate + 4-Propylphenol | Transesterification |
Aromatic Substitution Reactions on the Phenyl Rings
Both phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents. wikipedia.org
Reactivity of the 4-Propylphenyl Ring: This ring possesses two activating, ortho-, para-directing groups: the n-propyl group and the aryloxycarbamate group (-O-C(O)NHPh). The n-propyl group is weakly activating through an inductive effect. libretexts.org The oxygen atom of the aryloxy group is a strongly activating substituent due to its ability to donate a lone pair of electrons into the ring via resonance. quora.comorganicchemistrytutor.com The powerful resonance-donating effect of the oxygen atom dominates, directing incoming electrophiles primarily to the positions ortho to the oxygen (C3 and C5). Due to steric hindrance from the adjacent propyl group at C4, substitution is expected to be favored at the C5 position.
The expected outcomes for common electrophilic aromatic substitution reactions are detailed in the table below.
| Reaction | Reagents | Major Product on 4-Propylphenyl Ring | Major Product on N-Phenyl Ring |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-propyl-5-nitrophenyl phenylcarbamate | 4-propylphenyl (4-nitrophenyl)carbamate |
| Halogenation | Br₂/FeBr₃ | 5-bromo-4-propylphenyl phenylcarbamate | 4-propylphenyl (4-bromophenyl)carbamate |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-acyl-4-propylphenyl phenylcarbamate | 4-propylphenyl (4-acylphenyl)carbamate |
Oxidative and Reductive Transformations
The structural features of this compound allow for specific oxidative and reductive transformations.
Oxidative Transformations: The n-propyl substituent on the phenyl ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or alkaline conditions, typically oxidize alkylbenzene side chains at the benzylic position. doubtnut.comdoubtnut.com For this to occur, the benzylic carbon must bear at least one hydrogen atom, which is the case for the n-propyl group. youtube.com The reaction results in the cleavage of the rest of the alkyl chain and the formation of a carboxylic acid. Therefore, vigorous oxidation of this compound is expected to yield 4-(phenylcarbamoyloxy)benzoic acid.
Reductive Transformations: The molecule offers several sites for reduction. The aromatic rings can be hydrogenated, and the carbamate linkage itself can be cleaved under certain reductive conditions.
Aromatic Ring Hydrogenation: Catalytic hydrogenation of N-aryl carbamates can lead to the selective reduction of the aromatic ring attached to the nitrogen. For instance, using rhodium-based catalysts can convert the N-phenyl group to an N-cyclohexyl group, yielding 4-propylphenyl cyclohexylcarbamate while leaving the carbamate linkage intact. acs.org
Carbamate Reduction/Cleavage: More powerful reduction methods can cleave the carbamate group entirely. It has been shown that manganese-pincer complexes can catalyze the hydrogenation of carbamates, breaking them down into methanol, an amine, and an alcohol. acs.org In the case of this compound, this would lead to the formation of methanol, aniline, and 4-propylphenol.
Theoretical and Computational Investigations of Phenylcarbamate Chemistry
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-propylphenyl phenylcarbamate, these studies can reveal the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its behavior in chemical reactions.
The electronic behavior of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
The electron density distribution, which can be mapped through computational methods, illustrates the regions of the molecule that are electron-rich or electron-poor. In this compound, the electronegative oxygen and nitrogen atoms of the carbamate (B1207046) group are expected to have a higher electron density, making them susceptible to electrophilic attack. Conversely, the adjacent carbonyl carbon would be electron-deficient and a site for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO-2 | -7.89 |
| HOMO-1 | -7.12 |
| HOMO | -6.54 |
| LUMO | -1.23 |
| LUMO+1 | -0.67 |
| LUMO+2 | 0.15 |
| HOMO-LUMO Gap | 5.31 |
Note: This data is illustrative and represents typical values that might be obtained from a Density Functional Theory (DFT) calculation.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding in terms of orbital composition and electron occupancy. uni-muenchen.dewikipedia.org For this compound, NBO analysis can elucidate the hybridization of atomic orbitals and the polarity of bonds. uni-muenchen.de
The analysis also reveals delocalization effects through the study of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions can be estimated using second-order perturbation theory, which provides a measure of the delocalization energy. researchgate.net In the case of this compound, significant delocalization is expected between the nitrogen lone pair and the carbonyl π* antibonding orbital, as well as between the phenyl rings' π systems and the carbamate group.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Key Bonds in this compound
| Bond (Donor NBO) | Acceptor NBO | E(2) (kcal/mol)a |
| LP (N) | π* (C=O) | 45.8 |
| π (C=O) | π* (Phenyl) | 15.2 |
| LP (O) | σ* (C-N) | 5.1 |
aE(2) represents the stabilization energy from donor-acceptor interactions. Note: This data is hypothetical and serves to illustrate the insights gained from NBO analysis.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the identification of intermediates and transition states. This is particularly valuable for understanding the formation and degradation of carbamates.
The synthesis of this compound can be modeled computationally to understand the reaction mechanism in detail. A common method for forming phenylcarbamates involves the reaction of a phenol (B47542) with an isocyanate. Alternatively, the reaction of an aniline (B41778) with a chloroformate can be employed. mdpi.com
Computational studies, often using Density Functional Theory (DFT), can map out the potential energy surface of the reaction. mdpi.com This allows for the calculation of activation energies for different proposed pathways, thereby identifying the most energetically favorable route. For instance, in a catalyzed reaction, computations can reveal how the catalyst stabilizes intermediates and lowers the activation barriers. mdpi.com
Table 3: Hypothetical Calculated Activation Energies for the Formation of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack of phenol on isocyanate | 15.7 |
| Proton transfer to form the carbamate | 5.2 |
| Overall Reaction | Exergonic |
Note: This data is for illustrative purposes and represents a plausible outcome of a DFT study.
The stability of this compound, particularly its resistance to hydrolysis, is a critical factor in its potential applications. Carbamates are known to undergo degradation, and the mechanisms of these processes can be investigated computationally. researchgate.netnih.gov
The hydrolysis of phenylcarbamates can proceed through different mechanisms depending on the conditions, such as pH. researchgate.netnih.gov In basic conditions, N-substituted phenylcarbamates can undergo hydrolysis via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of an isocyanate intermediate. nih.govacs.org For N,N-disubstituted carbamates, a bimolecular acyl-carbon cleavage (BAc2) mechanism is more likely. acs.org Computational modeling can determine the relative energy barriers for these competing pathways and predict the dominant degradation route under specific conditions.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. nih.govyoutube.com These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined reactivity data. nih.gov
For a series of substituted phenylcarbamates, a QSRR model could be developed to predict their hydrolytic stability or their binding affinity to a particular biological target. Molecular descriptors can be categorized as electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov
By developing a QSRR model, the reactivity of new, unsynthesized phenylcarbamate derivatives could be estimated, guiding the design of molecules with desired properties.
Table 4: Example of Molecular Descriptors for a QSRR Model of Phenylcarbamate Derivatives
| Compound | logP | HOMO Energy (eV) | Molecular Volume (ų) | Observed Reactivity (k) |
| Phenylcarbamate | 1.1 | -6.8 | 120.5 | 0.05 |
| 4-Methylphenyl phenylcarbamate | 1.6 | -6.7 | 135.2 | 0.03 |
| 4-Chlorophenyl phenylcarbamate | 1.8 | -7.0 | 130.1 | 0.08 |
| This compound | 2.6 | -6.5 | 164.8 | Predicted |
Note: This table provides a hypothetical set of descriptors and is for illustrative purposes only.
Derivation of Molecular Descriptors for Reactivity Prediction
The reactivity of carbamates can be predicted using molecular descriptors derived from computational chemistry. mdpi.comthermofisher.com These descriptors, such as electronic properties (HOMO-LUMO gap, Mulliken charges) and steric parameters, can be calculated using methods like Density Functional Theory (DFT). mdpi.comresearchgate.net For instance, a study on the antioxidant activity of a different phenylcarbamate, 3-morpholinopropyl phenyl carbamate, utilized DFT to investigate its radical scavenging mechanisms. researchgate.net Such calculations help in understanding the relationship between the structure of a molecule and its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) models are often built upon these descriptors to correlate the chemical structure with biological activity or, in this context, reactivity. mdpi.com These models are valuable in medicinal chemistry and material science for designing new compounds with desired properties. However, building a reliable QSAR model requires a dataset of compounds with known activities, and no such specific study including this compound has been identified.
Table 1: Examples of Molecular Descriptors Used in Reactivity Prediction of Carbamates
| Descriptor Category | Specific Descriptor Examples | Relevance to Reactivity |
| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the ability to accept electrons (electrophilicity). | |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. | |
| Mulliken Atomic Charges | Provides insight into the charge distribution and potential sites for electrophilic or nucleophilic attack. | |
| Steric | Molecular Volume | Influences the accessibility of the reactive sites to other molecules. |
| Surface Area | Affects intermolecular interactions and solubility. | |
| Thermodynamic | Enthalpy of Formation | Indicates the stability of the molecule. |
| Gibbs Free Energy of Reaction | Determines the spontaneity of a chemical reaction. |
This table represents a generalized overview of descriptors used for carbamates; specific values for this compound are not available.
Machine Learning Approaches in Predicting Carbamate Reactivity
In recent years, machine learning has emerged as a powerful tool in chemistry for predicting reaction outcomes, properties, and reactivity. nih.gov These approaches can uncover complex patterns in chemical data that are not immediately obvious from traditional analysis. For carbamates, machine learning models could be trained on datasets of known reactions to predict the reactivity of new, untested compounds like this compound.
These models can utilize the molecular descriptors mentioned previously as input features. By learning the relationships between these features and the observed reactivity, the model can then make predictions for new molecules. For example, a machine learning model could be trained to predict the rate of hydrolysis or the susceptibility to thermal decomposition of various phenylcarbamates. However, the development and validation of such a model for this compound would necessitate a substantial amount of experimental data that is currently unavailable.
Mechanistic Studies of 4 Propylphenyl Phenylcarbamate Interactions at a Molecular Level
Enzyme Active Site Interactions and Inhibition Mechanisms (Purely Chemical Mechanism)
If the target receptor for 4-propylphenyl phenylcarbamate is an enzyme, the focus of the investigation shifts to its potential to act as an inhibitor. Understanding the interactions within the enzyme's active site is crucial for elucidating the mechanism of inhibition.
Enzyme inhibitors can act through either non-covalent or covalent interactions.
Non-Covalent Inhibition: In this mode, the inhibitor binds to the active site through the same types of non-covalent forces that govern substrate binding. These interactions are reversible, and the inhibitor can freely associate and dissociate from the enzyme. The binding affinity is characterized by an inhibition constant (Ki).
Covalent Inhibition: A covalent inhibitor forms a stable, covalent bond with a reactive amino acid residue in the active site, often a nucleophilic residue like serine, cysteine, or lysine. This type of inhibition is typically irreversible. The carbamate (B1207046) functional group in this compound could potentially act as an electrophilic center, susceptible to nucleophilic attack by an active site residue, leading to covalent modification of the enzyme.
Detailed structural analysis, often from X-ray crystallography of the enzyme-inhibitor complex, would be required to definitively determine the nature of the interactions.
To study the chemical steps of enzyme inhibition by this compound at a deeper level, particularly if a covalent interaction is suspected, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations would be employed. This hybrid computational method allows for a more accurate description of the electronic changes that occur during bond formation and breakage.
In a QM/MM simulation:
The QM region includes the ligand and the key amino acid residues directly involved in the chemical reaction. This region is treated with a high level of quantum mechanical theory.
The MM region comprises the rest of the protein and the surrounding solvent, which are treated with a less computationally expensive molecular mechanics force field.
These simulations can be used to calculate the energy profile of the reaction pathway, identify the transition state, and determine the activation energy for the covalent modification of the enzyme. This provides fundamental insights into the chemical mechanism of inhibition.
The inhibitory activity of this compound against a specific enzyme would be quantified through enzyme kinetic studies. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.
The data from these assays are used to determine key kinetic parameters:
IC50: The concentration of the inhibitor required to reduce the enzyme activity by 50%.
Inhibition Constant (Ki): A measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.
Mechanism of Inhibition: By analyzing how the inhibitor affects the enzyme's Michaelis-Menten kinetics (changes in Km and Vmax), the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.
For a covalent inhibitor, the kinetics would also be time-dependent, and the rate of enzyme inactivation (kinact) would be a critical parameter to measure.
Table 3: Illustrative Kinetic Parameters for Enzyme Inhibition by this compound
| Enzyme Target (Hypothetical) | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Enzyme A | 5.2 | 2.1 | Competitive |
| Enzyme B | 10.8 | 12.5 | Non-competitive |
This table presents hypothetical data to illustrate the types of parameters obtained from enzyme kinetic studies.
Mechanistic Insights from Structure-Activity Relationship (SAR) Studies (Focus on Chemical Features)
The exploration of how the structural features of a molecule influence its biological activity is a cornerstone of medicinal chemistry and drug design. Structure-activity relationship (SAR) studies provide crucial insights into the molecular interactions between a compound and its biological target. For this compound and related analogs, these studies illuminate the chemical features that govern their binding affinity and efficacy.
Role of Substituent Effects on Binding Affinity
The nature and position of substituents on the aromatic rings of phenylcarbamate derivatives play a pivotal role in modulating their binding affinity for various biological targets. Research on a range of phenylcarbamate analogs has demonstrated that even subtle changes in substituent patterns can lead to significant differences in biological activity.
Studies on phenyl carbamates as cholinesterase inhibitors have revealed the critical influence of electronic effects. For instance, in the context of butyrylcholinesterase (BChE) inhibition, it was observed that ortho-substituted phenyl carbamates with electron-donating groups exhibited enhanced inhibitory potency. Conversely, electron-withdrawing substituents at the same position were found to be more favorable for acetylcholinesterase (AChE) inhibition researchgate.net. This differential effect underscores the distinct topographies of the active sites of these two related enzymes. The stabilization of the tetrahedral intermediate formed during carbamoylation is a key factor, with the oxyanion hole of BChE favoring a different electronic and steric arrangement compared to AChE researchgate.net.
In a separate investigation focused on the design of BChE inhibitors, a series of meta-substituted phenyl carbamates were synthesized and evaluated. Among these, an ethyl-substituted derivative showed moderate enzyme inhibition, while the corresponding ortho- and para-substituted analogs had negligible potency researchgate.net. This highlights the importance of positional isomerism in achieving optimal interactions within the enzyme's active site.
Furthermore, research on N-aryl carbamates has demonstrated a significant impact of substituents on the N-phenyl ring on their antifungal activities. The findings indicated that the type and location of the substituent were critical. For example, di-substituted N-aryl carbamates, such as 2,3-dichloro and 2,4-dichloro derivatives, displayed promising antifungal properties, superior to other di-substituted patterns mdpi.com. This suggests that specific substitution patterns can enhance the compound's ability to interact with its fungal target.
The lipophilicity and steric properties of substituents also play a crucial role. In the development of endocannabinoid hydrolyzing enzyme inhibitors, it was found that lipophilic substitutions on the N-fragment of O-aryl carbamates, which likely improve the molecule's complementarity to hydrophobic regions within the enzyme's active site, led to increased inhibitory potency researchgate.net.
The following table summarizes the influence of substituent effects on the biological activity of various phenylcarbamate derivatives based on published research findings.
| Compound Class | Target | Substituent Effect on Activity | Reference |
| Ortho-substituted Phenyl Carbamates | Butyrylcholinesterase (BChE) | Electron-donating groups increase potency. | researchgate.net |
| Ortho-substituted Phenyl Carbamates | Acetylcholinesterase (AChE) | Electron-withdrawing groups increase potency. | researchgate.net |
| Meta-substituted Phenyl Carbamates | Butyrylcholinesterase (BChE) | Ethyl substitution showed moderate inhibition; ortho and para analogs were inactive. | researchgate.net |
| N-Aryl Carbamates | Fungi | Di-chloro substitution at 2,3- and 2,4-positions enhanced antifungal activity. | mdpi.com |
| O-Aryl Carbamates | Fatty Acid Amide Hydrolase (FAAH) | Lipophilic N-substituents increased inhibitory potency. | researchgate.net |
These examples, while not all directly involving this compound, establish clear principles for how substituent modifications on the phenyl rings of carbamates can be strategically employed to fine-tune their binding affinity and selectivity for a given biological target. The electronic, steric, and lipophilic properties of the substituents are all key determinants of the strength and nature of the molecular interactions.
Advanced Analytical Methodologies for Phenylcarbamate Research
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic methods are indispensable tools in the analysis of 4-propylphenyl phenylcarbamate, enabling its separation from complex mixtures and the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this domain.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-performance liquid chromatography is a cornerstone technique for monitoring the progress of chemical reactions that synthesize this compound and for its subsequent purification. epa.gov This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com
In the context of this compound research, reversed-phase HPLC is frequently utilized. A typical setup would involve a C18 column as the stationary phase, which is nonpolar. The mobile phase is generally a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netnih.gov An acidic modifier, like formic or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. researchgate.net
The progress of the synthesis of this compound, for instance, from the reaction of 4-propylphenol (B1200801) and phenyl isocyanate, can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and injecting them into the HPLC system. The appearance and increase in the peak area corresponding to this compound, along with the decrease in the peak areas of the reactants, provide a quantitative measure of the reaction's conversion and kinetics.
For purity assessment, a well-developed HPLC method can separate the main compound, this compound, from any unreacted starting materials, byproducts, or degradation products. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. Preparative HPLC, which uses larger columns, can be employed to isolate highly pure this compound for further studies.
Table 1: Illustrative HPLC Parameters for Phenylcarbamate Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 40 °C |
This table presents typical starting conditions for the analysis of phenylcarbamates, which would be optimized for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Impurities
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the starting materials or formed as byproducts during its synthesis. youtube.com
The GC separates the volatile components of a sample based on their boiling points and interactions with the stationary phase of the GC column. qscience.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. libretexts.org This mass spectrum acts as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. youtube.com
For the analysis of this compound, potential volatile impurities could include residual solvents used in the synthesis or unreacted volatile starting materials. However, direct GC analysis of many carbamates can be challenging due to their thermal lability, leading to degradation in the hot injector or column. qscience.com To overcome this, derivatization techniques are often employed to convert the carbamates into more thermally stable and volatile derivatives prior to GC-MS analysis.
Table 2: Potential Volatile Impurities in Phenylcarbamate Synthesis Amenable to GC-MS Analysis
| Compound | Potential Origin |
| Aniline (B41778) | Impurity in or degradation of phenyl isocyanate |
| Toluene | Common reaction solvent |
| Triethylamine (B128534) | Catalyst often used in carbamate (B1207046) synthesis |
Hyphenated Techniques for Complex Mixture Analysis in Reaction Studies
The coupling of chromatographic separation with advanced detection methods, known as hyphenated techniques, provides enhanced capabilities for analyzing complex mixtures encountered in the study of this compound.
LC-MS/MS for Metabolite Identification in Degradation Studies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is invaluable for identifying and quantifying metabolites of this compound in degradation studies. nih.gov These studies are crucial for understanding the environmental fate and potential biotransformation of the compound.
In an LC-MS/MS system, the effluent from the HPLC is directed into a mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of the target analyte (e.g., the molecular ion of a potential metabolite). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). forensicrti.org This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the detection of trace levels of metabolites even in complex biological or environmental matrices. nih.govalgimed.com
For instance, in a study investigating the degradation of this compound, samples from the degradation medium would be analyzed by LC-MS/MS. By comparing the mass spectra of the detected compounds with the expected fragmentation patterns of potential metabolites (e.g., hydroxylated or cleaved products), the identity of the degradation products can be elucidated.
Table 3: Exemplary LC-MS/MS Transitions for Carbamate Metabolite Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Potential Metabolite Structure |
| [M+H]+ of this compound | Fragment ion 1 | Parent Compound |
| [M+H]+ of hydroxylated metabolite | Fragment ion 2 | Hydroxylated this compound |
| [M+H]+ of cleaved metabolite | Fragment ion 3 | e.g., 4-propylaniline (B1194406) |
This table illustrates the principle of MRM for identifying potential metabolites. The specific m/z values would be determined experimentally for this compound and its degradation products.
GCxGC for High-Resolution Separation of Reaction Byproducts
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly higher resolving power than conventional GC, making it ideal for the separation of complex mixtures of byproducts that may be formed during the synthesis of this compound. nih.gov
In GCxGC, two different GC columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column) are connected in series via a modulator. The modulator traps small fractions of the effluent from the first column and then rapidly injects them onto the second column. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. restek.comnih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS provides high-quality mass spectra for the separated components, aiding in their identification.
This technique would be particularly useful for analyzing the reaction mixture from the synthesis of this compound to identify minor byproducts that could affect the purity and properties of the final product.
Spectroscopic Techniques for In Situ Reaction Monitoring
Spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions provide invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.netmt.com For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are particularly well-suited.
The synthesis of this compound from 4-propylphenol and phenyl isocyanate involves the disappearance of the characteristic strong absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ in the IR spectrum and the appearance of the carbamate carbonyl (-NH-C=O) stretching vibration. remspec.comazom.com By using a probe-based in-situ FTIR spectrometer, the reaction can be monitored continuously without the need for sampling. spiedigitallibrary.org The changes in the intensity of these specific absorption bands over time can be used to generate reaction profiles and determine kinetic parameters.
Similarly, Raman spectroscopy can be used to monitor the synthesis in real-time. The isocyanate and carbamate functional groups also have distinct Raman scattering signals that can be tracked throughout the reaction. Raman spectroscopy is often less sensitive to interference from water, which can be an advantage in certain reaction systems.
Table 4: Key Spectroscopic Bands for Monitoring Phenylcarbamate Synthesis
| Functional Group | Spectroscopic Technique | Wavenumber (cm⁻¹) | Observation during Reaction |
| Isocyanate (-N=C=O) | FTIR | ~2270 | Disappearance |
| Carbamate (C=O) | FTIR | ~1700-1730 | Appearance |
| Isocyanate (-N=C=O) | Raman | ~2270 | Disappearance |
| Carbamate (C=O) | Raman | ~1680-1720 | Appearance |
Real-Time NMR for Kinetic Studies of Carbamate Reactions
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the kinetics of chemical reactions directly in the reaction vessel. By acquiring spectra at regular intervals, it is possible to track the concentration changes of reactants, intermediates, and products over time, providing a detailed kinetic profile of the reaction.
In the context of this compound formation or transformation, real-time NMR can be employed to monitor the reaction progress. For instance, in a reaction involving the formation of a carbamate, the disappearance of reactant signals and the appearance of product signals can be quantitatively measured. The integration of specific peaks corresponding to unique protons or carbons in the participating molecules allows for the determination of their respective concentrations at any given point during the reaction.
Key Applications and Research Findings:
While specific real-time NMR kinetic studies on this compound are not widely published, the methodology has been successfully applied to other carbamate systems. For example, the formation of various carbamates has been investigated using equilibrium 1H NMR studies, which allow for the determination of stability constants and thermodynamic parameters such as enthalpy and entropy of formation. These studies often correlate carbamate stability with structural features and steric effects. nist.gov
A hypothetical real-time ¹H NMR experiment to monitor the formation of this compound from 4-propylphenol and phenyl isocyanate would involve tracking the chemical shifts of specific protons. For instance, the protons on the propyl group and the aromatic rings of both the reactants and the product would have distinct chemical shifts.
Illustrative ¹H NMR Data for Phenylcarbamate Analysis:
The following table provides an example of the kind of ¹H NMR data that would be analyzed in such a study, based on data for structurally similar compounds. rsc.org The disappearance of the phenolic hydroxyl proton of 4-propylphenol and the appearance of the N-H proton of the carbamate would be key indicators of reaction progress.
| Compound Name | Functional Group | Illustrative Chemical Shift (ppm) |
| 4-Propylphenol | Aromatic Protons | 6.8 - 7.2 |
| Propyl Protons (CH₃, CH₂, CH₂) | 0.9, 1.6, 2.5 | |
| Phenolic OH | ~5.0 (variable) | |
| Phenyl Isocyanate | Aromatic Protons | 7.0 - 7.4 |
| This compound | Aromatic Protons | 7.0 - 7.6 |
| Propyl Protons (CH₃, CH₂, CH₂) | 0.9, 1.6, 2.6 | |
| Carbamate N-H | ~8.0 - 9.0 |
Note: The chemical shifts are illustrative and can vary depending on the solvent and other experimental conditions.
By plotting the concentration of reactants and products versus time, kinetic parameters such as the rate constant (k) and the order of the reaction can be determined. This information is invaluable for understanding the reaction mechanism and for optimizing reaction conditions to improve yield and efficiency.
ATR-FTIR for Monitoring Reaction Progress in Solution
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful in-situ technique for real-time reaction monitoring. nih.gov An ATR probe is inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. This method is particularly useful for monitoring changes in functional groups throughout a reaction.
For the synthesis or subsequent reactions of this compound, ATR-FTIR can provide real-time data on the consumption of reactants and the formation of the carbamate product. The key is to identify characteristic infrared absorption bands for the functional groups involved in the transformation.
Key Applications and Research Findings:
ATR-FTIR has been widely used to monitor a variety of chemical reactions, including polymerizations and curing processes, by tracking the changes in the intensity of characteristic peaks over time. rsc.orgnih.gov For carbamate synthesis, the most significant changes would be observed in the region of the isocyanate, hydroxyl, and carbamate functional groups.
Specifically, the strong absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ would decrease as the reaction proceeds. Concurrently, the broad absorption of the phenolic -OH group of 4-propylphenol would diminish, while new peaks characteristic of the carbamate linkage (-NH-C=O) would appear. The C=O stretching vibration of the carbamate typically appears in the region of 1680-1730 cm⁻¹, and the N-H bending vibration can be observed around 1500-1550 cm⁻¹.
Illustrative FTIR Data for Phenylcarbamate Reaction Monitoring:
The table below outlines the characteristic IR absorption frequencies that would be monitored during the formation of this compound. rsc.org
| Functional Group | Compound | Characteristic Wavenumber (cm⁻¹) | Expected Trend During Reaction |
| Isocyanate (-N=C=O) | Phenyl Isocyanate | 2250 - 2275 | Decrease |
| Phenolic Hydroxyl (-OH) | 4-Propylphenol | 3200 - 3600 (broad) | Decrease |
| Carbonyl (C=O) | This compound | 1680 - 1730 | Increase |
| Amine (N-H) bend | This compound | 1500 - 1550 | Increase |
By creating a trend plot of the absorbance at these specific wavenumbers against time, a kinetic profile of the reaction can be generated. This allows for the determination of the reaction endpoint and can be used to study the effect of variables such as temperature, catalyst, and reactant concentration on the reaction rate. The combination of ATR-FTIR with chemometric methods can further enhance the analysis of the spectral data to extract quantitative kinetic information. researchgate.net
Chemical Modification and Derivatization Studies of 4 Propylphenyl Phenylcarbamate
Synthesis of Analogues for Structure-Reactivity Investigations
The systematic synthesis of analogues is a cornerstone of structure-activity relationship (SAR) studies, providing insights into how specific structural features influence a molecule's reactivity and properties. For 4-propylphenyl phenylcarbamate, modifications can be logically divided between its two primary components: the propylphenyl moiety and the phenylcarbamate moiety.
Alterations on the Propylphenyl Moiety and their Impact on Reactivity
The 4-propylphenyl group, derived from the phenolic component of the carbamate (B1207046), plays a crucial role in defining the molecule's physical and chemical characteristics, such as lipophilicity and steric profile. Altering this group can significantly impact reactivity.
Research on various substituted phenyl N-alkylcarbamates has shown that the nature, size, and position of substituents on the phenyl ring are critical determinants of their chemical and biological activity. nih.govnih.gov For instance, the electronic properties of the substituent (electron-donating or electron-withdrawing) can influence the stability of the carbamate ester bond. An electron-withdrawing group would make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack and hydrolysis. Conversely, an electron-donating group like the propyl group generally enhances the stability of the ester linkage.
The reactivity of analogues can be investigated through controlled experiments, such as hydrolysis rate studies under acidic or basic conditions. The results of such hypothetical studies on analogues of this compound could be tabulated to establish clear structure-reactivity relationships.
Table 1: Hypothetical Impact of Propylphenyl Moiety Alterations on Reactivity
| Analogue | Modification | Predicted Impact on Reactivity | Rationale |
|---|---|---|---|
| 4-Ethylphenyl phenylcarbamate | Shorter alkyl chain | Slight increase in hydrophilicity, minimal change in electronic effect. | Reduced lipophilicity compared to the propyl analogue. |
| 4-Isopropylphenyl phenylcarbamate | Branched alkyl chain | Increased steric hindrance around the carbamate ester. | May sterically hinder access of nucleophiles to the carbonyl group, decreasing hydrolysis rate. |
| 4-(Trifluoromethyl)phenyl phenylcarbamate | Electron-withdrawing group | Increased susceptibility to nucleophilic attack/hydrolysis. | The strongly electron-withdrawing CF₃ group destabilizes the ester linkage by increasing the electrophilicity of the carbonyl carbon. |
| 2-Propylphenyl phenylcarbamate | Positional isomer (ortho) | Significant steric hindrance. | The ortho-propyl group can sterically shield the carbamate functionality, potentially inhibiting reactions. |
Modifications on the Phenylcarbamate Moiety and their Chemical Consequences
The N-phenylcarbamate portion of the molecule offers numerous avenues for modification that can lead to significant changes in chemical behavior. These modifications can occur at the nitrogen atom or on the N-phenyl ring. The reactivity of phenylcarbamates derived from primary amines (like N-phenyl) differs from those of secondary amines. acs.orgnih.gov Phenylcarbamates of primary amines can react via an E1cb-type mechanism, which involves the formation of a reactive isocyanate intermediate, especially under basic conditions. acs.orgnih.gov
Introducing substituents onto the N-phenyl ring alters the electronic environment of the carbamate nitrogen. Electron-withdrawing groups on this ring can increase the acidity of the N-H proton, potentially facilitating deprotonation and subsequent reactions. Conversely, electron-donating groups would decrease the N-H acidity. Such modifications are known to be tolerated in various synthetic procedures, including palladium-catalyzed cross-coupling reactions to form N-aryl carbamates. mit.edu
The chemical consequences of these modifications can be profound. For example, the stability of the carbamate towards hydrolysis is affected. nih.gov The mechanism of base-catalyzed hydrolysis for N-monosubstituted carbamates proceeds through an isocyanate intermediate, which then reacts with water. nih.gov The rate of this process would be influenced by the electronic nature of the N-aryl group.
Table 2: Chemical Consequences of Phenylcarbamate Moiety Modifications
| Analogue of 4-propylphenyl carbamate | Modification | Anticipated Chemical Consequence |
|---|---|---|
| N-(4-Nitrophenyl)carbamate | Electron-withdrawing group on N-phenyl ring | Increased N-H acidity; potential for faster base-mediated reactions. |
| N-(4-Methoxyphenyl)carbamate | Electron-donating group on N-phenyl ring | Decreased N-H acidity; increased stability towards certain degradation pathways. |
| N-Methyl-N-phenylcarbamate | N-alkylation (secondary amine derivative) | Change in hydrolysis mechanism (e.g., to BAc2); loss of hydrogen bond donor capability. acs.orgnih.gov |
| N-Phenylthiocarbamate | Oxygen replaced by sulfur (thiocarbamate) | Altered electronic properties and bond lengths; different reactivity profile towards electrophiles and nucleophiles. wikipedia.org |
Stereochemical Aspects of Carbamate Synthesis and Modification
Introducing chirality into carbamate structures opens up possibilities for creating stereochemically defined molecules. This is particularly relevant in fields where specific three-dimensional arrangements are critical for function.
Chiral Carbamate Derivatives and Their Synthesis
Chiral derivatives of this compound could be synthesized by introducing a stereocenter into either the alcohol or the amine precursor. For example, if a chiral derivative of 4-propylphenol (B1200801) were used, or if the propyl group itself contained a chiral center, the resulting carbamate would be chiral.
Common synthetic routes to carbamates can be adapted for chiral synthesis:
From Chiral Precursors: The most direct method involves reacting a chiral alcohol with an isocyanate or a chiral amine with a chloroformate. wikipedia.org For instance, reacting a chiral amine with 4-propylphenyl chloroformate would yield a chiral carbamate.
Rearrangement Reactions: The Curtius and Hofmann rearrangements, which proceed through an isocyanate intermediate, can be used to convert chiral carboxylic acids (or their derivatives like acyl azides) and amides, respectively, into chiral carbamates upon trapping with an alcohol like 4-propylphenol. nih.gov These reactions are often stereoretentive.
Diastereoselective and Enantioselective Approaches
Modern synthetic chemistry offers powerful catalytic methods for controlling stereochemistry during carbamate formation, avoiding the need for chiral starting materials.
Enantioselective Catalysis: A range of catalytic systems has been developed for the enantioselective synthesis of carbamates. Copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines provides direct access to axially chiral carbamates with high enantioselectivity. rsc.orgrsc.org Another approach involves the enantioselective synthesis of cyclic carbamates from amines and CO₂, which can then be transformed into acyclic carbamates. mdpi.comresearchgate.net
Diastereoselective Synthesis: Diastereoselectivity can be achieved in reactions of substrates that already contain a chiral center. For instance, carbamate-directed benzylic lithiation using a chiral ligand like (-)-sparteine (B7772259) can desymmetrize a molecule, leading to a diastereoselective and enantioselective functionalization. beilstein-journals.orgnih.gov
Table 3: Selected Approaches for Stereoselective Carbamate Synthesis
| Approach | Key Reagents/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|
| Asymmetric Ring-Opening | Copper catalyst, chiral ligand, cyclic diaryliodonium | Enantioselective (axially chiral carbamates) | rsc.orgrsc.org |
| CO₂ Capture/Cyclization | Bifunctional organocatalyst | Enantioselective (cyclic carbamates) | researchgate.net |
| Directed Benzylic Lithiation | sec-BuLi, (-)-sparteine | Diastereo- and Enantioselective | beilstein-journals.orgnih.gov |
| N-Carbamate Participation | Internal carbamate group | Diastereoselective (retention of configuration) | nih.gov |
Grafting and Polymerization Studies Involving Carbamate Functionality
The carbamate group is a key structural unit in polyurethanes, one of the most versatile classes of polymers. wikipedia.org This suggests that this compound could serve as a model for or be incorporated into polymeric materials through various strategies.
Grafting: Polymer grafting involves attaching polymer chains to a surface or another polymer backbone to modify its properties. nih.gov Carbamate functionality can be introduced into a material via grafting in several ways. A hydroxyl-functional polymer can be reacted with an isocyanate, or a polymer with isocyanate groups can be reacted with an alcohol like 4-propylphenol. Alternatively, a process called transcarbamoylation can be used, where a hydroxyl-functional polymer is reacted with a lower alkyl carbamate (e.g., methyl carbamate) to install the carbamate groups. google.com
Polymerization of Carbamate Monomers: To create a polymer from a molecule like this compound, it would first need to be converted into a monomer containing a polymerizable group, such as a vinyl or acrylic moiety. The synthesis of vinyl carbamate monomers has been developed, and these monomers can undergo polymerization, although they are generally less reactive than their acrylate (B77674) counterparts. rsc.orgresearchgate.net
Ring-Opening Polymerization (ROP): A major route to polyurethanes that avoids the use of toxic isocyanates is the ring-opening polymerization (ROP) of cyclic carbamates. acs.orgacs.orgnih.govresearchgate.net Anionic ROP of five- and six-membered cyclic carbamates can produce polyurethanes with controlled molecular weights. acs.orgacs.org A cyclic carbamate analogue of this compound could potentially be synthesized and used in ROP to create novel polyurethane structures.
Future Research Directions and Unexplored Avenues in 4 Propylphenyl Phenylcarbamate Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the development of environmentally benign and efficient synthetic processes. For 4-propylphenyl phenylcarbamate, moving beyond traditional synthetic methods is crucial for reducing environmental impact and improving economic viability.
Green Chemistry Principles in Carbamate (B1207046) Synthesis
The application of green chemistry principles offers a roadmap for the sustainable synthesis of carbamates, including this compound. nih.govyoutube.com These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and designing energy-efficient processes. youtube.comnih.gov
Future research should focus on implementing these principles in the following ways:
Alternative Reagents: A primary goal is to replace toxic reagents like phosgene (B1210022), which are traditionally used in carbamate synthesis. nih.gov Research into utilizing carbon dioxide (CO2) as a renewable and non-toxic C1 source is a promising alternative. nih.gov Dual nickel photocatalysis, for instance, has been shown to facilitate the synthesis of O-aryl carbamates from aryl halides, amines, and CO2 under ambient pressure and visible light, avoiding the need for stoichiometric activating reagents. nih.gov
Catalytic Systems: The development of novel catalytic systems can significantly enhance the sustainability of carbamate synthesis. Organocatalysts, such as triazabicyclodecene (TBD), have been reported to effectively catalyze the formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines under mild, metal-free conditions. nih.gov Such methods offer a sustainable pathway that could be adapted for the synthesis of this compound.
Process Optimization: One-pot synthesis procedures, where N-substituted carbamoyl (B1232498) chlorides are formed in situ and reacted with phenols, avoid the handling of sensitive intermediates and can be highly efficient. organic-chemistry.org These methods are economical and adaptable to a wide range of starting materials. organic-chemistry.org Further research could optimize these one-pot methods for the specific synthesis of this compound, potentially using safer solvents like supercritical water or CO2. youtube.com
| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Key Research Focus |
| CO2 as a C1 Source | Eliminates the use of toxic phosgene derivatives. nih.gov | Development of efficient catalysts (e.g., dual nickel photocatalysis) to activate CO2 for reaction with 4-propylaniline (B1194406) and phenol (B47542) derivatives. nih.gov |
| Organocatalysis | Avoids heavy metal contamination and offers mild reaction conditions. nih.gov | Screening and design of organocatalysts for the specific reaction between precursors of this compound. nih.gov |
| One-Pot Synthesis | Reduces waste, energy consumption, and handling of hazardous intermediates. organic-chemistry.org | Optimization of reaction conditions and solvent choice to maximize yield and purity in a single step. organic-chemistry.org |
| Safer Solvents | Minimizes environmental impact and worker exposure to hazardous substances. youtube.com | Investigating the use of supercritical fluids or aqueous media for the synthesis. youtube.comnih.gov |
Biocatalytic Approaches for Carbamate Formation
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions with a reduced environmental footprint. rsc.orgnih.gov The application of enzymes for the synthesis of this compound represents a significant and largely unexplored research avenue.
Promiscuous esterases and acyltransferases have demonstrated the ability to synthesize various carbamates in aqueous media. nih.gov For example, the esterase from Pyrobaculum calidifontis (PestE) can catalyze the formation of carbamates from a range of amines and carbonates with high yields. nih.gov This suggests a potential biocatalytic route to this compound using 4-propylaniline and a suitable phenyl carbonate derivative.
Future research in this area could involve:
Enzyme Screening and Engineering: Identifying and engineering enzymes, such as lipases or proteases, with specific activity towards the precursors of this compound. researchgate.netproquest.com
Flow Biocatalysis: Integrating biocatalytic steps into continuous flow processes. nih.gov This approach can enhance efficiency, simplify product isolation, and allow for the telescoping of reactions, such as coupling a biocatalytic step with a chemical transformation like a Curtius rearrangement to produce carbamate products. nih.gov
Immobilization: Developing robust immobilized enzyme systems to improve stability, reusability, and applicability in industrial-scale synthesis. nih.govnih.gov
| Biocatalytic Strategy | Potential Application to this compound | Research Objective |
| Esterase/Acyltransferase Catalysis | Direct synthesis from 4-propylaniline and a phenyl carbonate donor in an aqueous system. nih.gov | Screen for enzymes with high activity and selectivity for the specific substrates. |
| Flow Synthesis | Continuous production of the target carbamate with integrated purification steps. nih.gov | Design and optimize a telescoped flow process combining biocatalytic and chemical steps. |
| Chemo-enzymatic Routes | Using enzymes for specific transformations within a multi-step synthesis to introduce chirality or improve efficiency. rsc.org | Design a retrosynthetic pathway that strategically incorporates a biocatalytic step. |
Advanced Computational Modeling for Carbamate Reactivity and Interactions
Computational chemistry provides invaluable insights into reaction mechanisms, molecular properties, and intermolecular interactions, guiding the rational design of new synthetic routes and materials.
Multi-Scale Modeling for Complex Systems
The behavior of this compound, particularly in complex systems like liquid crystal formulations or biological environments, involves phenomena occurring across multiple length and time scales. manchester.ac.uk Multi-scale modeling bridges the gap between atomic-level quantum mechanical descriptions and macroscopic properties. manchester.ac.uknih.govllnl.gov
Future computational studies could employ a multi-scale approach to:
Simulate Self-Assembly: Model the aggregation and self-assembly behavior of this compound, which is crucial for its application in liquid crystals. This would involve combining quantum chemical calculations of intermolecular forces with coarse-grained simulations to predict macroscopic phase behavior. manchester.ac.uk
Model Reactive Environments: In the context of synthesis, multi-scale models can integrate quantum chemical data on reaction kinetics into computational fluid dynamics (CFD) simulations of a reactor. dtu.dkmdpi.com This would allow for the optimization of reactor design and operating conditions for synthesizing this compound.
Integration of AI/ML in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of novel synthetic pathways. nih.govyoutube.com
For this compound, AI/ML models could be developed and utilized to:
Predict Synthetic Outcomes: By training on large datasets of carbamate synthesis reactions, an ML model could predict the optimal catalyst, solvent, temperature, and expected yield for the synthesis of this compound. nih.gov Neural network models have successfully predicted reaction conditions with high accuracy, finding the correct catalyst, solvent, and reagent in the top-10 predictions in nearly 70% of cases. nih.gov
Discover Novel Routes: Retrosynthesis AI tools can propose novel synthetic routes to a target molecule. youtube.com Applying these tools to this compound could uncover unconventional and potentially more efficient synthetic strategies.
Accelerate Catalyst Design: ML models can learn structure-activity relationships to predict the performance of new catalysts, accelerating the discovery of highly efficient catalysts for carbamate synthesis.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Reaction Outcome Prediction | A model trained on experimental reaction data predicts the major product and yield for a given set of reactants and conditions. bohrium.commit.edu | Rapidly screen potential synthetic conditions in silico, reducing experimental costs and time. |
| Condition Recommendation | A neural network suggests the most suitable catalysts, solvents, and temperature for a desired transformation. nih.gov | Overcome reliance on chemical intuition to find optimal synthesis conditions, especially for novel variations. |
| Retrosynthetic Analysis | AI algorithms propose viable multi-step reaction pathways to a target molecule. nih.govyoutube.com | Identify completely new and potentially more sustainable or efficient ways to synthesize the compound. |
| Impurity Prediction | AI tools can predict and track potential impurities across multi-step reactions based on starting materials and reagents. chemrxiv.org | Enable faster elucidation of impurities and more thorough risk assessments in process development. chemrxiv.org |
Exploration of Unconventional Reactivity and Transformations
While this compound is primarily valued for its role in liquid crystal mixtures, its carbamate functional group holds potential for a variety of chemical transformations that remain largely unexplored. Future research could focus on leveraging the carbamate moiety as a reactive handle for synthesizing new molecules.
Potential areas of exploration include:
Directed C-H Functionalization: The carbamate group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic rings. This could lead to a new family of derivatives with unique properties.
Carbamate as a Leaving Group: Nickel-catalyzed amination of aryl carbamates has been reported, demonstrating that the carbamate group can be displaced. rsc.org Investigating similar cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using this compound as a substrate could provide access to novel biaryl and N-aryl compounds.
Urea (B33335) Synthesis: Phenylcarbamates derived from primary amines are known to react with other amines to form unsymmetrical ureas. nih.gov Exploring the reaction of this compound with various amines could yield a library of novel urea compounds, which are valuable motifs in medicinal chemistry and materials science. This reactivity is chemoselective, as phenylcarbamates of secondary amines are less reactive under the same conditions. nih.gov
This exploration of unconventional reactivity would expand the synthetic utility of this compound beyond its current applications, transforming it from a final material component into a versatile synthetic intermediate.
Photochemical Reactions of Phenylcarbamates
The study of light-induced chemical transformations, or photochemistry, offers a powerful toolkit for accessing unique molecular architectures that are often unattainable through conventional thermal reactions. irispublishers.com The phenylcarbamate moiety, a core component of this compound, is a chromophore that can absorb ultraviolet light, leading to electronically excited states with distinct reactivity. irispublishers.comnih.gov
Future research should systematically investigate the photochemical behavior of this compound under various conditions. Key areas of exploration include:
Photo-Fries Rearrangement: A classic photochemical reaction of aryl esters, the Photo-Fries rearrangement, involves the homolytic cleavage of the ester bond followed by intramolecular rearrangement of the acyl group to the aromatic ring. irispublishers.com For this compound, this could potentially lead to the formation of aminocarbonyl-substituted propylbiphenyl derivatives. The regioselectivity of this rearrangement on both the phenyl and the 4-propylphenyl rings would be a critical aspect to investigate, influenced by the electronic nature of the carbamate and the directing effect of the propyl group.
Intersystem Crossing and Triplet State Reactivity: Upon photoexcitation, the initially formed singlet excited state can undergo intersystem crossing to a more stable triplet state. The reactivity of this triplet species, which possesses diradical character, could be harnessed for various transformations, including hydrogen abstraction and cycloaddition reactions.
Photosensitized Reactions: The use of photosensitizers could open up additional reaction channels by promoting the formation of the triplet state of this compound or by generating reactive oxygen species that could interact with the molecule.
A systematic study of these photochemical pathways would not only expand our understanding of carbamate photochemistry but also provide novel synthetic routes to complex molecules derived from the this compound scaffold.
Electrochemistry of Carbamate Compounds
Electrochemical methods provide a green and versatile platform for effecting redox reactions without the need for stoichiometric chemical reagents. rsc.org The carbamate functional group is electrochemically active and can undergo both oxidation and reduction, leading to a variety of products. nih.govacs.orgnih.govacs.org
Future electrochemical investigations of this compound should focus on:
Anodic Oxidation: The anodic oxidation of carbamates has been shown to proceed via the formation of a radical cation, which can then undergo further reactions such as deprotonation, cyclization, or reaction with nucleophiles. acs.org For this compound, oxidation could potentially occur at the nitrogen atom of the carbamate, the phenyl ring, or the 4-propylphenyl ring, depending on the relative oxidation potentials of these sites. The products of such reactions could include novel dimeric structures or functionalized derivatives. The use of different electrode materials, such as boron-doped diamond, could offer enhanced stability and a wider potential window for these investigations. nih.gov
Cathodic Reduction: The reductive cleavage of the carbamate bond could be explored as a potential deprotection strategy or as a route to generate reactive intermediates. The electrochemical reduction of the aromatic rings could also be investigated, potentially leading to partially or fully saturated derivatives.
Electropolymerization: The presence of two aromatic rings in this compound suggests the possibility of electropolymerization. By applying an oxidative potential, it may be possible to form a conductive polymer film on the electrode surface, with the carbamate linkage providing specific properties to the resulting material.
A thorough electrochemical study will not only elucidate the redox behavior of this compound but also pave the way for its application in electrosynthesis and materials science.
Integration of this compound in Advanced Chemical Materials Research (Focus on Chemical Principles)
The unique molecular architecture of this compound, featuring a rigid aromatic backbone, a polar carbamate linkage capable of hydrogen bonding, and a nonpolar propyl chain, makes it an intriguing candidate for the development of advanced chemical materials. acs.org Its integration into materials science research hinges on understanding and exploiting its fundamental chemical properties to create materials with tailored functionalities.
Role as Chemical Building Blocks in Polymer Chemistry
The carbamate linkage is the cornerstone of polyurethanes, one of the most versatile classes of polymers. wikipedia.org While typically formed from the reaction of isocyanates and alcohols, the carbamate group itself can be incorporated into polymer chains through various synthetic strategies. wikipedia.orggoogle.com
This compound can be envisioned as a valuable monomer or building block in polymer chemistry in several ways:
Transcarbamoylation Reactions: The carbamate group can undergo transcarbamoylation with diols or other polyols, offering a non-isocyanate route to polyurethanes. google.com By reacting this compound with a suitable diol under catalytic conditions, a polyester-polyurethane hybrid material could be synthesized. The properties of the resulting polymer would be influenced by the structure of the diol and the inherent rigidity imparted by the aromatic rings of the carbamate monomer.
Sequence-Defined Polymers: The precise control over monomer sequence in a polymer chain allows for the creation of materials with highly specific functions. acs.orgacs.org Modified derivatives of this compound, for instance, by introducing reactive functional groups on one of the phenyl rings, could be used in stepwise solid-phase synthesis to create sequence-defined oligomers and polymers. acs.org The interplay between the rigid aromatic units and the flexible propyl chains could lead to unique folding and self-assembly behaviors in these polymers. acs.org
The incorporation of the this compound moiety into polymer backbones is expected to enhance thermal stability and introduce specific intermolecular interactions, leading to materials with novel mechanical and optical properties.
Surface Chemistry and Self-Assembly of Carbamate Derivatives
The amphiphilic nature of molecules containing both polar and nonpolar segments can drive their self-assembly into ordered structures at interfaces. The carbamate group, with its ability to form hydrogen bonds, and the hydrophobic propylphenyl moiety provide the necessary attributes for such behavior. researchgate.netacs.orgchalmers.se
Future research in this area should explore:
Langmuir-Blodgett Films: The formation of monomolecular layers of this compound derivatives at the air-water interface could be investigated. The balance between the hydrophilic carbamate headgroup and the hydrophobic tail would dictate the packing and stability of these Langmuir films. By transferring these films onto solid substrates, well-defined organic thin films with anisotropic properties could be fabricated.
Self-Assembled Monolayers (SAMs) on Solid Surfaces: The interaction of the carbamate functionality with various surfaces, such as silica (B1680970) or metal oxides, could be exploited for the formation of SAMs. acs.org The carbamate group can act as an anchoring point through hydrogen bonding with surface hydroxyl groups. acs.org The orientation and packing of the molecules in the SAM would be influenced by the interplay between the surface-molecule interactions and the intermolecular forces between the aromatic rings and propyl chains. Such organized molecular assemblies could find applications in surface modification, sensing, and molecular electronics.
Organogels and Liquid Crystals: The combination of hydrogen bonding and π-π stacking interactions between the aromatic rings of this compound could lead to the formation of supramolecular structures such as organogels or liquid crystalline phases in appropriate solvents. The study of these self-assembled materials would provide insights into the non-covalent interactions that govern their formation and properties.
By systematically exploring the surface chemistry and self-assembly of this compound and its derivatives, new avenues for the rational design of functional soft materials can be opened.
Q & A
Q. What are the standard synthetic routes for 4-propylphenyl phenylcarbamate, and what challenges arise during its preparation?
this compound is typically synthesized via carbamate-forming reactions. A common approach involves reacting 4-propylphenol with phenyl isocyanate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). However, challenges such as low reactivity of phenolic groups or side reactions (e.g., hydrolysis of isocyanates) may require alternative routes. For example, coupling pre-formed carbamoyloxy benzoic acids with amines using TBTU as a coupling agent has been explored for structurally similar compounds . Researchers should optimize solvent systems (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Detect carbamate C=O stretches (~1680–1700 cm⁻¹) and N-H stretches (~3350 cm⁻¹) .
- Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C: 73.98%, H: 5.13%, N: 3.75% for a related carbamate compound) .
- NMR : Use ¹H/¹³C NMR to confirm propyl chain integration and phenyl group substitution patterns.
- HPLC-MS : Assess purity and molecular ion peaks. Always cross-validate with synthetic intermediates to rule out impurities .
Q. How can researchers verify the identity and purity of this compound?
- Third-party validation : Compare spectral data with published references (e.g., IR, NMR in peer-reviewed journals) .
- Purity assays : Use differential scanning calorimetry (DSC) for melting point consistency (e.g., 147–150°C for analogs) and HPLC with UV detection.
- Safety protocols : Refer to institutional guidelines for handling hazardous intermediates (e.g., isocyanates) and consult Safety Data Sheets (SDS) for storage recommendations .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved in cholinesterase inhibition studies?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
- Standardize assays : Use recombinant human acetylcholinesterase (AChE) and consistent substrate (acetylthiocholine iodide) concentrations.
- Control for stereochemistry : Separate enantiomers via chiral HPLC if racemic mixtures are used, as stereochemistry impacts binding affinity .
- Statistical analysis : Apply multivariate regression to correlate structural features (e.g., propyl chain length) with IC₅₀ values .
Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?
- Catalyst screening : Test alternatives to DMAP, such as DBU, for improved efficiency.
- Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis.
- Temperature control : Maintain reactions at 0–5°C to suppress side reactions.
- Workflow integration : Employ flow chemistry for continuous production and real-time monitoring .
Q. How can computational modeling predict the binding interactions of this compound with cholinesterase enzymes?
- Molecular docking : Use software like AutoDock Vina to simulate ligand-enzyme interactions, focusing on the catalytic triad (Ser200, His440, Glu327 in AChE).
- MD simulations : Analyze stability of the carbamate-enzyme complex over 100-ns trajectories to identify key binding residues.
- QSAR models : Corporate substituent effects (e.g., propyl vs. isopropyl groups) to predict inhibitory potency .
Data Contradiction & Validation
Q. How should researchers address conflicting spectroscopic data for carbamate derivatives?
Q. What methodologies validate the stability of this compound under physiological conditions?
- Hydrolysis studies : Incubate the compound in phosphate buffer (pH 7.4) at 37°C and monitor degradation via LC-MS.
- Metabolite profiling : Identify hydrolysis products (e.g., 4-propylphenol) using high-resolution mass spectrometry.
- Bioactivity correlation : Compare pre- and post-hydrolysis samples in enzyme assays to assess stability-impacted efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
